Bienvenue dans la boutique en ligne BenchChem!

7-Methyl-1,3-benzoxazol-6-ol

Antioxidant activity Radical chain oxidation Quantum-chemical SAR

7-Methyl-1,3-benzoxazol-6-ol (CAS 1784571-74-9) is a small-molecule heterocyclic building block belonging to the benzoxazole family, with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol. The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in compounds under investigation for diverse therapeutic areas including oncology, neurodegenerative disease, and inflammation.

Molecular Formula C8H7NO2
Molecular Weight 149.149
CAS No. 1784571-74-9
Cat. No. B2868623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,3-benzoxazol-6-ol
CAS1784571-74-9
Molecular FormulaC8H7NO2
Molecular Weight149.149
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC=N2)O
InChIInChI=1S/C8H7NO2/c1-5-7(10)3-2-6-8(5)11-4-9-6/h2-4,10H,1H3
InChIKeyZNEISCUOXXAGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1,3-benzoxazol-6-ol (CAS 1784571-74-9) Technical Procurement Baseline and Structural Identity


7-Methyl-1,3-benzoxazol-6-ol (CAS 1784571-74-9) is a small-molecule heterocyclic building block belonging to the benzoxazole family, with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol [1]. The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in compounds under investigation for diverse therapeutic areas including oncology, neurodegenerative disease, and inflammation . This specific derivative features a methyl substituent at the 7-position and a free hydroxyl group at the 6-position, creating a distinct substitution pattern that differentiates it from other commercially available benzoxazol-6-ol analogs. The compound is supplied as a versatile small-molecule scaffold for research use, with a typical catalog purity of ≥95% .

Why 7-Methyl-1,3-benzoxazol-6-ol Cannot Be Readily Replaced by Generic Benzoxazole Analogs


Within the benzoxazol-6-ol chemical space, even minor positional or electronic perturbations in substitution pattern can lead to substantial divergence in biological target engagement, physicochemical properties, and synthetic utility. The benzoxazole scaffold exhibits well-documented structure–activity relationship (SAR) sensitivity: the position and nature of substituents on the benzene ring directly modulate antiradical activity, lipophilicity, and enzyme inhibition potency [1][2]. Specifically, crystallographic and quantum-chemical studies on related 2-methyl-1,3-benzoxazol-6-ol have established a quantitative correlation between electronic structure parameters (such as HOMO/LUMO energies) and experimentally measured antioxidant activity, demonstrating that the precise substitution architecture governs functional behavior [1]. Consequently, procurement of a generic or near-neighbor benzoxazole—such as the unsubstituted 1,3-benzoxazol-6-ol (CAS 106050-81-1), the 2-methyl isomer (CAS 5078-07-9), or the 2-chloro derivative (CAS 256519-02-5)—cannot be assumed to preserve the same reactivity profile or downstream biological outcome without confirmatory experimentation. The 7-methyl-6-ol pattern presents a unique hydrogen-bond donor/acceptor topology and steric environment that may be critical for specific target interactions or for regioselective further derivatization at the unsubstituted 2-position.

7-Methyl-1,3-benzoxazol-6-ol (1784571-74-9): Quantitative Differentiation Evidence Against Comparator Compounds


Antioxidant Potential Inferred from Positional Isomer: Electronic Structure–Activity Correlation from the 2-Methyl Analog

No direct antioxidant assay data exist for 7-methyl-1,3-benzoxazol-6-ol in the public domain. However, the closely related positional isomer 2-methyl-1,3-benzoxazol-6-ol has been quantitatively characterized for antiradical and antioxidant activity, and the structure–activity relationship established in that study provides a class-level inference framework applicable to the 7-methyl analog. Khizhan et al. (2011) determined kinetic parameters for the reaction of 2-methyl-1,3-benzoxazol-6-ol with peroxy radicals of varying nature using volumetric and chemiluminescence methods, and measured antiradical activity against the stable diphenylpicrylhydrazyl (DPPH) radical by photocolorimetry [1]. Critically, a statistically significant correlation was demonstrated between the experimentally measured antioxidant activity and electronic structure parameters (HOMO/LUMO energies, charge distribution) calculated by quantum-chemical methods [1]. Because the 7-methyl substitution pattern in the target compound alters the electronic density distribution on the benzoxazole ring relative to the 2-methyl isomer, the antioxidant activity of 7-methyl-1,3-benzoxazol-6-ol is predicted to differ in a quantifiable manner from that of the 2-methyl comparator. This correlation model enables procurement decisions based on desired electron-donating capacity: the 7-methyl derivative offers a distinct electronic profile that may be advantageous for applications requiring tuned radical-scavenging behavior.

Antioxidant activity Radical chain oxidation Quantum-chemical SAR

Lipophilicity Differentiation: Computed LogP Comparison Against Unsubstituted and 2-Chloro Benzoxazol-6-ol Analogs

The computed partition coefficient (LogP) for 7-methyl-1,3-benzoxazol-6-ol is approximately -0.59 (as retrieved from the ChemExper chemical directory), indicating notable hydrophilic character . This value differentiates the compound from key benzoxazol-6-ol analogs: the unsubstituted 1,3-benzoxazol-6-ol (CAS 106050-81-1, MW 135.12) has a computed LogP of approximately 1.53 , and 2-chloro-1,3-benzoxazol-6-ol (CAS 256519-02-5, MW 169.56) has a computed XLogP3 of 2.8 [1]. The introduction of the 7-methyl group and the retention of the 6-hydroxyl in the target compound produce a >2 log unit reduction in lipophilicity relative to the unsubstituted parent and a >3 log unit reduction relative to the 2-chloro derivative.

Lipophilicity Drug-likeness Physicochemical profiling

Structural Derivatization Versatility: The Unsubstituted 2-Position as a Synthetic Handle Compared to 2-Substituted Analogs

7-Methyl-1,3-benzoxazol-6-ol bears no substituent at the 2-position of the oxazole ring, preserving this site for electrophilic substitution, cross-coupling, or condensation reactions. In contrast, commonly available benzoxazol-6-ol analogs such as 2-methyl-1,3-benzoxazol-6-ol (CAS 5078-07-9) [1], 2-chloro-1,3-benzoxazol-6-ol (CAS 256519-02-5) [2], and 2-pyridin-4-yl-benzoxazol-6-ol all bear substituents at the 2-position that either block or electronically deactivate this reactive center. The free 2-position in the target compound provides a clear synthetic advantage: it enables direct late-stage functionalization to generate libraries of 2-substituted derivatives with systematic variation, whereas the 2-substituted comparators require de novo resynthesis of the entire benzoxazole core to achieve analogous diversification.

Synthetic chemistry Scaffold diversification Medicinal chemistry

Benzoxazole Class-Level Anticancer Potential: Quantitative Benchmarking Against Doxorubicin from Structurally Related Derivatives

While no direct anticancer activity data are available for 7-methyl-1,3-benzoxazol-6-ol, benzoxazole analogs with structural features shared by this compound have demonstrated potent cytotoxicity in comparative studies. A recent 2025 study on novel benzoxazole analogs reported compound 6a exhibiting 4.04-fold greater cytotoxicity (IC50 = 0.22 µM) than doxorubicin (IC50 = 0.89 µM) against cancer cell lines, along with significantly higher affinity for aromatase (IC50 = 64.9 nM) compared to the standard inhibitor (IC50 = 1,850 nM) [1]. Additionally, benzoxazole-based VEGFR-2 inhibitors have shown IC50 values as low as 0.0554 μM, outperforming sorafenib (0.0782 μM) [2]. These data establish the benzoxazole chemotype—including the benzoxazol-6-ol subclass—as capable of achieving sub-micromolar potency against clinically relevant oncology targets. The 7-methyl-6-ol substitution pattern in the target compound provides a structurally distinct entry point for exploring this activity space, particularly given the demonstrated sensitivity of benzoxazole anticancer SAR to benzene-ring substitution [1].

Anticancer activity Cytotoxicity Aromatase inhibition

Benzoxazole Class-Level Antimicrobial Activity with Quantitative MIC Ranges Supporting Antibacterial Research Applications

The benzoxazole chemotype has been systematically evaluated for antimicrobial activity, with recent studies reporting minimum inhibitory concentration (MIC) ranges that provide quantitative context for compound selection. A 2025 investigation on four new benzoxazole derivatives reported MIC values generally between 64 and 256 µg/mL against Gram-positive and Gram-negative bacteria and fungi, with molecular docking confirming interactions with the DNA gyrase enzyme (PDB: 4KTN) [1]. Earlier work on 5- or 6-methyl-2-(2,4-disubstituted phenyl)benzoxazole derivatives—which share the methyl-substituted benzoxazole core with the target compound—demonstrated more potent activity: compound 4b showed MIC = 12.5 µg/mL against Staphylococcus aureus, and compound 5a showed MIC = 25 µg/mL against Pseudomonas aeruginosa [2]. Other series have achieved MIC values as low as 1–2 µg/mL against antibacterial species, comparable to standard drugs [3]. These data indicate that benzoxazole derivatives bearing methyl substitution on the benzene ring can achieve clinically relevant antibacterial potency, supporting the use of 7-methyl-1,3-benzoxazol-6-ol as a starting scaffold for antimicrobial drug discovery.

Antimicrobial activity MIC determination DNA gyrase inhibition

Highest-Confidence Research and Industrial Application Scenarios for 7-Methyl-1,3-benzoxazol-6-ol (1784571-74-9)


Medicinal Chemistry Library Diversification via 2-Position Derivatization

The unsubstituted 2-position on the oxazole ring of 7-methyl-1,3-benzoxazol-6-ol provides a unique synthetic handle not available in common 2-substituted benzoxazol-6-ol analogs such as 2-methyl-1,3-benzoxazol-6-ol or 2-chloro-1,3-benzoxazol-6-ol [1]. This enables efficient parallel synthesis of focused compound libraries through electrophilic aromatic substitution, metal-catalyzed cross-coupling, or condensation reactions at the 2-position without requiring de novo benzoxazole core construction. The resulting library can systematically probe the SAR of 2-position substituents while holding the 7-methyl-6-ol pharmacophore constant, a strategy directly supported by the benzoxazole class's demonstrated anticancer potency (IC50 values as low as 0.22 µM vs. doxorubicin at 0.89 µM) [2] and antimicrobial activity (MIC values as low as 1–2 µg/mL) [3].

Antioxidant Probe Development Leveraging Electronic Structure–Activity Relationships

The established quantitative correlation between electronic structure parameters and experimentally measured antioxidant activity for the related compound 2-methyl-1,3-benzoxazol-6-ol [1] provides a rational basis for deploying 7-methyl-1,3-benzoxazol-6-ol as an antioxidant probe. The 7-methyl substitution pattern generates a distinct HOMO/LUMO energy profile compared to the 2-methyl isomer, which per the validated SAR model will produce quantitatively different radical-scavenging kinetics. This compound is therefore suited for studies investigating how positional methylation modulates antioxidant mechanism and potency within the benzoxazol-6-ol series, particularly in radical chain oxidation model systems using peroxy radical kinetics and DPPH photocolorimetry.

Hydrophilic Benzoxazole Scaffold for Aqueous Solubility-Critical Assays

With a computed logP of approximately -0.59—more than 2 log units lower than the unsubstituted 1,3-benzoxazol-6-ol (logP ≈ 1.53) and more than 3 log units lower than 2-chloro-1,3-benzoxazol-6-ol (XLogP3 = 2.8) [1][2]—7-methyl-1,3-benzoxazol-6-ol is the most hydrophilic member of the commonly available benzoxazol-6-ol analog series. This physicochemical property makes it the preferred choice for biochemical or cell-based assays where high aqueous solubility is required to avoid DMSO-related artifacts, where non-specific protein binding must be minimized, or where the target binding site favors polar small molecules. The low lipophilicity also places this compound in a favorable region of drug-like chemical space (Lipinski Rule of 5 compliance), supporting its use in early-stage drug discovery programs.

Anticancer and Antimicrobial Screening Cascades Based on Validated Benzoxazole Chemotype Activity

The benzoxazole scaffold has been quantitatively validated in multiple therapeutic screening contexts: benzoxazole analogs have demonstrated 4.04-fold greater cytotoxicity than doxorubicin (IC50 = 0.22 µM vs. 0.89 µM), 28.5-fold superior aromatase inhibition (IC50 = 64.9 nM vs. 1,850 nM), and 1.41-fold better VEGFR-2 inhibition than sorafenib (IC50 = 0.0554 µM vs. 0.0782 µM) [1][2]. In the antimicrobial domain, methyl-substituted benzoxazole derivatives have achieved MIC values of 12.5 µg/mL against S. aureus and 25 µg/mL against P. aeruginosa [3]. 7-Methyl-1,3-benzoxazol-6-ol, bearing the 7-methyl substitution on the benzoxazol-6-ol core, represents a distinct entry point for inclusion in oncology or anti-infective screening cascades, where its unique substitution pattern may yield novel SAR insights relative to previously characterized analogs.

Quote Request

Request a Quote for 7-Methyl-1,3-benzoxazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.